molecular formula C18H11BrCl2N2O3 B289278 N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide

N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide

Cat. No. B289278
M. Wt: 454.1 g/mol
InChI Key: IROUGWIVVUQBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide, also known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical and clinical trials, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 inhibits the RAF/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and survival. The compound binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also inhibits several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth.
Biochemical and physiological effects:
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells and animal models. The compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis and tumor growth. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has several advantages for lab experiments, including its potency, selectivity, and availability. The compound has been extensively studied in preclinical and clinical trials, and has been shown to have promising results in various types of cancer. However, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also has some limitations, including its toxicity and potential for drug resistance.

Future Directions

1. Combination therapy: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have synergistic effects with other anticancer agents, such as sorafenib and temsirolimus. Further studies are needed to investigate the optimal combination therapy for different types of cancer.
2. Biomarker identification: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have different effects in different types of cancer and patient populations. Identification of biomarkers that can predict response to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment would be valuable for personalized medicine.
3. New formulations: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has poor solubility and bioavailability, which limits its clinical use. Development of new formulations, such as nanoparticles or liposomes, could improve the pharmacokinetics and efficacy of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
4. New targets: Although N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to inhibit several kinases, there are still many other potential targets that could be explored. Identification of new targets could lead to the development of more potent and selective inhibitors.
5. Resistance mechanisms: Resistance to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment is a major challenge in cancer therapy. Further studies are needed to investigate the mechanisms of resistance and develop strategies to overcome it.

Synthesis Methods

The synthesis of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 involves several steps, starting from the reaction of 4-bromoaniline with 4,6-dichloropyrimidine to form 4-bromo-N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.

Scientific Research Applications

N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been extensively studied for its anticancer properties. The compound has been shown to inhibit several kinases that are involved in the growth and proliferation of cancer cells, including RAF, VEGFR, PDGFR, and c-KIT. Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, as well as induction of apoptosis.

properties

Molecular Formula

C18H11BrCl2N2O3

Molecular Weight

454.1 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)carbamoyl]-4,6-dichlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11BrCl2N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25)

InChI Key

IROUGWIVVUQBSP-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Br)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.